dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is a chemical compound with a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 4-oxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields the dimethyl ester as the primary product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxoadamantane-1,3-dicarboxylic acid.
Reduction: Formation of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug design, the adamantane core provides a stable and rigid framework that can enhance the binding affinity and specificity of the compound to its target .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Dimethyl (1R,3R,5R,7S)-4-aminoadamantane-1,3-dicarboxylate: Contains an amino group instead of a ketone.
Uniqueness
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is unique due to its combination of ester and ketone functionalities, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
CAS No. |
19930-87-1 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.293 |
IUPAC Name |
dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-9H,3-7H2,1-2H3/t8-,9+,13+,14+/m0/s1 |
InChI Key |
IDSQKOYZNPIDJY-NYHSCFHFSA-N |
SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)(C2)C(=O)OC |
Synonyms |
4-Oxo-1,3-adamantanedicarboxylic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.